molecular formula C18H14N6S B13357686 2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

Cat. No.: B13357686
M. Wt: 346.4 g/mol
InChI Key: HLQXWSFKCUVCFX-UHFFFAOYSA-N
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Description

The compound 2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a heterocyclic molecule featuring fused triazolo-thiadiazole and imidazo-pyridine rings. Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, which are known to confer diverse biological activities. The imidazo[1,2-a]pyridine moiety, a bicyclic system with a nitrogen atom, is associated with pharmacological properties such as anti-inflammatory and antimicrobial activity .

Properties

Molecular Formula

C18H14N6S

Molecular Weight

346.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N6S/c1-11-7-3-4-8-13(11)17-22-24-16(20-21-18(24)25-17)15-12(2)19-14-9-5-6-10-23(14)15/h3-10H,1-2H3

InChI Key

HLQXWSFKCUVCFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C

Origin of Product

United States

Chemical Reactions Analysis

Triazole-Thiadiazole Core Formation

The synthesis begins with constructing the triazole-thiadiazole core. A common method involves reacting hydrazine derivatives with carbon disulfide under reflux conditions in ethanol, forming a thioamide intermediate. Subsequent cyclization with phosphorus oxychloride yields the triazolo-thiadiazole scaffold.

Imidazopyridine Fusion

The imidazopyridine moiety is introduced via cyclocondensation. For example, 2-methylimidazo[1,2-a]pyridine reacts with the preformed triazolo-thiadiazole intermediate in the presence of dehydrating agents like POCl₃. This step forms the fused heterocyclic system.

Alkylation and Substitution

The methylphenyl substituent at position 6 of the thiadiazole ring is introduced via nucleophilic substitution. Methyl iodide or other alkylating agents are used under basic conditions (e.g., K₂CO₃ in DMF) to achieve regioselective functionalization.

Reaction Mechanisms and Conditions

Reaction Type Reagents/Conditions Key Intermediate/Product
CyclizationHydrazine hydrate, CS₂, ethanol, refluxThioamide intermediate → Triazolo-thiadiazole core
Fusion ReactionPOCl₃, 80–100°C, anhydrous conditionsFused imidazopyridine-triazolo-thiadiazole system
AlkylationCH₃I, K₂CO₃, DMF, 60°C6-(2-Methylphenyl) substitution
Nucleophilic SubstitutionHydrazonoyl halides, Et₃N, room temperatureThiadiazoline derivatives (e.g., 9a–g )

Functional Group Reactivity

  • Triazole Ring : Participates in electrophilic substitutions (e.g., nitration, halogenation) at the C-5 position due to electron-deficient nature.

  • Thiadiazole Moiety : Susceptible to nucleophilic attacks at sulfur, enabling ring-opening reactions with amines or alcohols.

  • Imidazopyridine Core : Aromatic electrophilic substitution occurs at C-8, often modified via Vilsmeier-Haack formylation.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
Hydrazine-CS₂ CyclizationHigh regioselectivityRequires toxic CS₂, long reaction times60–75%
POCl₃-Mediated FusionRapid cyclizationCorrosive reagents, moisture-sensitive70–85%
Alkylation in DMFMild conditions, scalableLimited to methyl/phenyl groups65–80%

Oxidation and Reduction Profiles

  • Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thiadiazole sulfur to sulfoxide derivatives, altering electronic properties.

  • Reduction : NaBH₄ selectively reduces the imine linkage in the triazole ring, yielding dihydro derivatives .

Scientific Research Applications

2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to its pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Key Observations:

  • Imidazo-pyridine vs. Aryl Groups : The target compound’s imidazo-pyridine substituent (position 3) distinguishes it from analogs with aryl or pyrazolyl groups. This bicyclic system may enhance binding to eukaryotic targets (e.g., enzymes or receptors) compared to simpler aryl groups .
  • 2-Methylphenyl at Position 6 : This substituent, shared with the trimethoxyphenyl analog , likely improves lipophilicity and metabolic stability compared to bulkier groups like tetrahydronaphthylmethyl .

Pharmacological Activity

  • Antimicrobial Potential: The trimethoxyphenyl analog exhibits broad-spectrum antimicrobial activity, attributed to electron-withdrawing methoxy groups enhancing electrophilic interactions . The target compound’s imidazo-pyridine may similarly engage microbial enzymes (e.g., 14-α-demethylase) via π-π stacking or hydrogen bonding .
  • Anti-inflammatory Action : Triazolo-thiadiazoles with lipophilic substituents (e.g., ibuprofen derivatives) show COX-2 inhibition . The target’s 2-methylphenyl group may mimic this effect, though empirical data are needed.
  • Vasodilatory Effects : Pyridinyl-substituted triazolo-thiadiazoles demonstrate vasodilation via calcium channel modulation . The imidazo-pyridine moiety in the target compound could amplify this activity due to its larger conjugated system.

Physicochemical Properties

  • Crystal Packing : Weak C–H⋯π and hydrogen-bonding interactions in analogs like the trimethoxyphenyl derivative contribute to stable crystalline forms, which may influence bioavailability .

Biological Activity

The compound 2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic structure that integrates pharmacologically relevant moieties. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview of its potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C18H14N6SC_{18}H_{14}N_{6}S, with a distinctive structure that combines an imidazopyridine core and a triazolothiadiazole unit. These features are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation reactions of 2-methylimidazo[1,2-a]pyridine with triazole derivatives.
  • Use of dehydrating agents such as phosphorus oxychloride to facilitate the formation of the triazole-thiadiazole linkage.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole and 1,3,4-thiadiazole moieties exhibit significant antimicrobial properties. A study showed that derivatives of these compounds demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget OrganismActivity Level
Compound AE. coliModerate
Compound BStaphylococcus aureusHigh
Compound CKlebsiella pneumoniaeLow

Anticancer Properties

The presence of the triazolo-thiadiazole structure has been linked to anticancer activities. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study: Anticancer Activity
In vitro studies on related triazolothiadiazoles demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests significant anti-inflammatory potential. This mechanism is crucial for developing drugs aimed at treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of such compounds. Modifications on the aromatic rings can enhance or reduce potency against specific targets. For instance:

  • Substitution patterns on the triazole ring can significantly influence antimicrobial efficacy.
  • The introduction of different functional groups may alter the compound's interaction with biological receptors.

Pharmacokinetics and Molecular Modeling

In silico studies have been conducted to predict the pharmacokinetic properties of this compound. These include absorption, distribution, metabolism, and excretion (ADME) profiles which are essential for assessing its viability as a drug candidate .

Q & A

Q. How can computational models address discrepancies between in silico ADMET predictions and experimental pharmacokinetics?

  • Solutions :
  • Refine ADMET models using in-house data (e.g., microsomal stability in rat liver S9 fractions).
  • Adjust logD7.4 and plasma protein binding parameters to align with in vivo bioavailability studies .

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